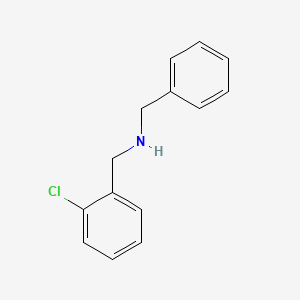
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, also known as 4-CPTA, is an organic compound belonging to the phenoxy group of compounds. It is a widely used aromatic compound, and is commonly used in the synthesis of a variety of organic compounds. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Vibrational Analysis and Nonlinear Optical Materials
4-Chloro-3-(trifluoromethyl)aniline, a variant of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial for understanding the electronic structure and the effects of substituent positions on the molecular structure. Such analyses have revealed that these compounds have potential applications in nonlinear optical (NLO) materials due to their unique electronic properties, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis and Application in Solar Cells
The synthesis of novel polymers based on derivatives of aniline, including those with structural similarities to this compound, has been a significant area of research. These polymers, when combined with materials like graphene, have shown increased conductivity and porosity, making them efficient as counter electrodes in the fabrication of dye-sensitized solar cells. Such applications highlight the importance of these materials in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Liquid Crystal Research
Compounds structurally related to this compound have been synthesized and analyzed for their liquid crystalline properties. Studies on derivatives such as 4-octyloxy-N-(4-substituted benzylidene) aniline have demonstrated the formation of stable smectic and nematic phases, key for liquid crystal displays and other electro-optical devices. The effects of different substituent groups on the properties of these liquid crystals have been a focal point of research (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Electrochemical Studies and Polymer Synthesis
The electrochemical synthesis of polymers based on aniline derivatives has been explored, with applications in fields like electrochromic materials. These studies involve examining the electrochemical properties and the potential for such compounds to be used in advanced materials with specific optical or electrical properties (Li, Liu, Ju, Zhang, & Zhao, 2017).
Dendrimers Incorporating Aniline Derivatives
Research into the design and synthesis of novel dendrimers that incorporate aniline derivatives, such as 4-(n-Octyloxy)aniline, has opened up avenues in materials science. These dendrimers, used in the creation of organic materials with unique properties, demonstrate the versatility of aniline derivatives in synthesizing complex molecular architectures (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIVFIRDFAJXDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352410 |
Source


|
| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-17-2 |
Source


|
| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
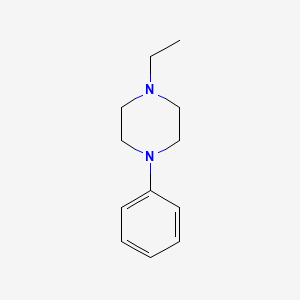
![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)
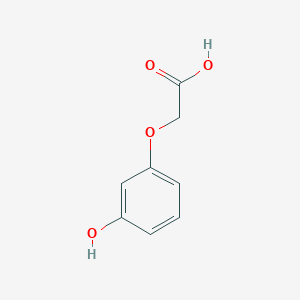

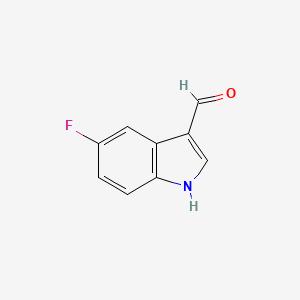
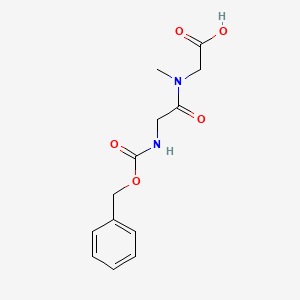



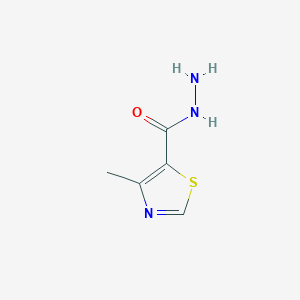
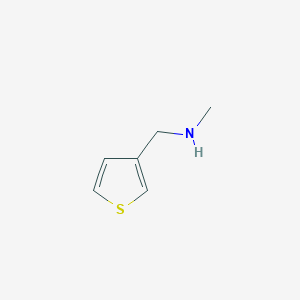

![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
